molecular formula C11H16N2O4 B1664651 5-Ethyl-2',3'-dideoxyuridine CAS No. 108895-49-4

5-Ethyl-2',3'-dideoxyuridine

Cat. No. B1664651
M. Wt: 240.26 g/mol
InChI Key: MCKZMXMWYDOXBL-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2’,3’-dideoxyuridine, also known as 5-Et-ddU, is a pyrimidine nucleoside that has been studied for its antiviral properties . It has been found to be effective against the human immunodeficiency virus type 1 (HIV-1) in peripheral blood mononuclear cells .


Molecular Structure Analysis

The molecular formula of 5-Ethyl-2’,3’-dideoxyuridine is C11H16N2O4 . Its molecular weight is 240.26 .

Scientific Research Applications

Inhibition of Enzymes Metabolizing Pyrimidine Nucleosides

5-Ethyl-2',3'-dideoxyuridine derivatives have been studied for their potential as inhibitors of enzymes that metabolize pyrimidine nucleosides. These compounds, including those substituted with ethyl groups, demonstrated inhibitory effects on DNA synthesis in L1210 leukemia cells without significantly affecting RNA or protein synthesis. This suggests their potential utility in targeting specific nucleotide biosynthesis pathways in cancer research (Elliott, Pruett, Brockman, & Montgomery, 1987).

Antiviral Activities

5-Ethyl-2',3'-dideoxyuridine and its derivatives have been investigated for their antiviral properties, particularly against human immunodeficiency virus (HIV). For instance, derivatives like 3'-azido-5-ethyl-2',3'-dideoxyuridine have shown potent and selective anti-HIV-1 activity in primary human lymphocytes (Chu, Schinazi, Ahn, Ullas, & Gu, 1989). Additionally, 3'-azido-2',3'-dideoxyuridine, a closely related compound, has demonstrated inhibitory effects on mycobacterial strains such as Mycobacterium bovis and Mycobacterium tuberculosis, indicating its broader antiviral and antimicrobial potential (Srivastav, Shakya, Bhavanam, Agrawal, Tse, Desroches, Kunimoto, & Kumar, 2012).

Potential in Overcoming Drug Resistance

The novel modifications of 5-Ethyl-2',3'-dideoxyuridine, such as in its 5'-monophosphate analogues, offer potential strategies to overcome drug resistance in HIV treatment. These modified compounds can bypass certain metabolic blocks, enhancing their effectiveness in cells with diminished nucleoside kinase activity, a common mechanism of resistance to nucleoside analogues (Sastry, Nehete, Khan, Nowak, & Plunkett, Arlinghaus, & Farquhar, 1992).

Safety And Hazards

The safety data sheet for a similar compound, 2’,3’-Dideoxyuridine, suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, it should be washed off with soap and plenty of water .

properties

IUPAC Name

5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKZMXMWYDOXBL-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148763
Record name 5-Et-ddU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2',3'-dideoxyuridine

CAS RN

108895-49-4
Record name 5-Et-ddU
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108895494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Et-ddU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-2',3'-dideoxyuridine
Reactant of Route 2
5-Ethyl-2',3'-dideoxyuridine
Reactant of Route 3
5-Ethyl-2',3'-dideoxyuridine
Reactant of Route 4
5-Ethyl-2',3'-dideoxyuridine
Reactant of Route 5
5-Ethyl-2',3'-dideoxyuridine
Reactant of Route 6
5-Ethyl-2',3'-dideoxyuridine

Citations

For This Compound
10
Citations
NC Srivastav, N Shakya, S Bhavanam… - Bioorganic & medicinal …, 2012 - Elsevier
Several 5-alkyl (or halo)-3′-azido (amino or halo) analogs of pyrimidine nucleosides have been synthesized and evaluated against Mycobacterium bovis, Mycobacterium tuberculosis …
Number of citations: 20 www.sciencedirect.com
K Danel, E Larsen, EB Pedersen… - Journal of Medicinal …, 1996 - ACS Publications
Ethyl 2-alkyl-4-aryl-3-oxobutyrates were synthesized from the corresponding arylacetonitriles and 2-bromo esters. Condensation of the butyrates with thiourea followed by treatment with …
Number of citations: 100 pubs.acs.org
CK Chu, RF Schinazi, MK Ahn, GV Ullas… - Journal of medicinal …, 1989 - ACS Publications
The structure-activity relationships of several pyrimidine nucleosides related to 3'-azido-3'-deoxythymidine (AZT) were determined in human immunodeficiency virus type 1 (HIV-1) …
Number of citations: 178 pubs.acs.org
P Herdewijn, J Balzarini, E De Clercq… - Journal of Medicinal …, 1987 - ACS Publications
A series of 2', 3'-unsaturated and 3'-substituted 2', 3'-dideoxynucleoside analogues of purinesand pyrimidines have been synthesized and evaluated for their inhibitory activity against …
Number of citations: 444 pubs.acs.org
AES Abdel-Megied, EB Pedersen… - Monatshefte für Chemie …, 1991 - Springer
A modified synthesis of protected 2,3-dideoxyribose5 starting fromL-glutamic acid (1) is described. Reaction of5 with silylated 5-hydroxymethyluracil7 a and 5-alkoxymethyluracils7 b–e …
Number of citations: 8 link.springer.com
T Haradahira, SW Schwendner, M Kojima… - Journal of medicinal …, 1989 - ACS Publications
Radioiodinated benzoyl esters and amides of epimeric 20-hydroxy-and 20-aminopregn-5-en-3/3-ols were synthesized in an effort to find an agent that would be rapidly and selectively …
Number of citations: 3 pubs.acs.org
LA Alexandrova, AL Khandazhinskaya, ES Matyugina… - Microorganisms, 2022 - mdpi.com
Tuberculosis (TB) is the oldest human infection disease. Mortality from TB significantly decreased in the 20th century, because of vaccination and the widespread use of antibiotics. …
Number of citations: 7 www.mdpi.com
M Ashfaq, SSA Shah, T Najam… - Current Medicinal …, 2014 - ingentaconnect.com
Synthetic heterocyclic compounds have remarkable potential activity against diseases; thioamides, benzimidazoles, quinolones and derivatives with carboxylic acid and esters moieties …
Number of citations: 11 www.ingentaconnect.com
LA Alexandrova, AL Khandazhinskaya, ES Matyugina… - 2022 - videleaf.com
Tuberculosis (TB) is the oldest human infection disease. Mortality from TB significantly decreased in the 20th century, because of vaccination and the widespread use of antibiotics. …
Number of citations: 0 videleaf.com
V Ferrari, M Serpi - Future Medicinal Chemistry, 2015 - Future Science
Purine and pyrimidine nucleoside and nucleotide analogs have been extensively studied as anticancer and antiviral agents. In addition to this, they have recently shown great potential …
Number of citations: 20 www.future-science.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.